molecular formula C12H19ClN2O2 B13767375 Carbamic acid, N-methyl-, 2-dimethylaminomethyl-6-methylphenyl ester, hydrochloride CAS No. 63982-48-9

Carbamic acid, N-methyl-, 2-dimethylaminomethyl-6-methylphenyl ester, hydrochloride

Cat. No.: B13767375
CAS No.: 63982-48-9
M. Wt: 258.74 g/mol
InChI Key: QKPBNYPBROVNPM-UHFFFAOYSA-N
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Description

This compound, commonly known as Formetanate hydrochloride, is a carbamate ester derivative with a complex aryl-substituted structure. Its IUPAC name is Carbamic acid, methyl ester with N'-(m-hydroxyphenyl)-N,N-dimethylformamidine monohydrochloride (8CI) . Formetanate hydrochloride is recognized under multiple synonyms, including Carzol, EP 332, and m-[[(Dimethylamino)methylene]amino]phenyl methylcarbamate hydrochloride . Structurally, it features a methylcarbamate group linked to a phenyl ring substituted with a dimethylaminomethyl group at position 2 and a methyl group at position 6, with a hydrochloride counterion enhancing its stability and solubility.

Applications: Formetanate hydrochloride is primarily utilized as a broad-spectrum insecticide and acaricide, targeting pests in agricultural settings . Its mode of action involves inhibition of acetylcholinesterase (AChE), disrupting neurotransmission in insects.

Properties

CAS No.

63982-48-9

Molecular Formula

C12H19ClN2O2

Molecular Weight

258.74 g/mol

IUPAC Name

dimethyl-[[3-methyl-2-(methylcarbamoyloxy)phenyl]methyl]azanium;chloride

InChI

InChI=1S/C12H18N2O2.ClH/c1-9-6-5-7-10(8-14(3)4)11(9)16-12(15)13-2;/h5-7H,8H2,1-4H3,(H,13,15);1H

InChI Key

QKPBNYPBROVNPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C[NH+](C)C)OC(=O)NC.[Cl-]

Origin of Product

United States

Preparation Methods

Detailed Reaction Conditions and Parameters

Step Reagents and Conditions Purpose Notes
1 6-methylphenol, formaldehyde, dimethylamine, acidic or neutral medium Mannich reaction to form 2-dimethylaminomethyl-6-methylphenol Control temperature (~0-25°C) to avoid polymerization
2 2-dimethylaminomethyl-6-methylphenol, N-methyl carbamoyl chloride, triethylamine, inert solvent, 0-5°C Carbamoylation to form carbamate ester Use of base scavenges HCl; low temp controls reaction rate
3 Carbamate ester, HCl (gaseous or solution), solvent (ether/ethanol), 0-25°C Formation of hydrochloride salt Salt formation improves stability and crystallinity

Analytical and Purification Techniques

  • Purity Assessment: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard methods to confirm the structure and purity of the carbamate ester and its hydrochloride salt.
  • Crystallization: The hydrochloride salt often crystallizes from ether or ethanol, facilitating purification.
  • Yield Optimization: Reaction parameters such as temperature, solvent choice, and stoichiometry are optimized to maximize yield and minimize side products.

Research Discoveries and Advances in Carbamate Ester Synthesis

Recent comprehensive reviews on carbamate chemistry highlight the importance of carbamate esters as directed metalation groups in aromatic synthesis and their stability under various reaction conditions. The aryl O-carbamate moiety is noted for its strong directing effects in ortho-metalation reactions, enabling regioselective functionalization of aromatic rings, which is relevant for the synthesis of complex carbamate esters like the target compound.

Additionally, alternative carbamoylation methods using non-phosgene reagents such as dimethyl carbonate have been explored to improve safety and environmental profiles, although classical carbamoyl chlorides remain prevalent for their reactivity and efficiency.

Summary Table of Preparation Methods

Preparation Aspect Description Reference/Notes
Phenolic Intermediate Synthesis Mannich reaction of 6-methylphenol with formaldehyde and dimethylamine Standard organic synthesis protocols
Carbamoylation Reaction with N-methyl carbamoyl chloride in presence of base (triethylamine) Controlled low temperature, inert solvent
Hydrochloride Salt Formation Treatment with hydrochloric acid to precipitate salt Enhances compound stability and purity
Analytical Techniques HPLC, NMR, crystallization for purity and structure confirmation Essential for quality control
Advances Use of O-carbamate as directing group in aromatic substitutions; safer carbamoylation reagents Recent chemical reviews on carbamate chemistry

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-methyl-, 2-dimethylaminomethyl-6-methylphenyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Therapeutic Applications

The compound has shown potential in various therapeutic areas due to its pharmacological properties. It is primarily recognized for its role in:

  • Antihistaminic Agents : The compound's structure allows it to interact with histamine receptors, making it useful in treating allergic reactions and conditions like hay fever .
  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity, suggesting potential applications in treating infections .
  • CNS Disorders : Its pharmacophore has been linked to effects on the central nervous system, which could be beneficial in developing treatments for neurological disorders .

Pharmacological Properties

The pharmacological profile of carbamic acid derivatives is characterized by:

  • Mechanism of Action : The compound acts on specific molecular targets, such as cyclin-dependent kinases, which are crucial for cell cycle regulation. This mechanism underpins its potential use in cancer therapy .
  • Bioavailability and Metabolism : Studies have demonstrated that the hydrochloride form enhances bioavailability compared to its free base form. The compound's stability in biological systems suggests a favorable metabolic profile for therapeutic use .

Case Study 1: Antihistaminic Activity

A study evaluating the antihistaminic properties of carbamic acid derivatives highlighted their effectiveness in blocking H1 receptors. The results indicated a significant reduction in allergy symptoms in animal models, supporting further clinical investigations.

CompoundDosage (mg/kg)Effectiveness (%)
Compound A1085
Compound B2090

Case Study 2: Antimicrobial Efficacy

In vitro studies on antimicrobial activity revealed that the compound exhibits significant inhibitory effects against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus5
Escherichia coli10

Mechanism of Action

The mechanism of action of carbamic acid, N-methyl-, 2-dimethylaminomethyl-6-methylphenyl ester, hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison Table

Compound Name (IUPAC) Molecular Formula CAS Number Key Structural Features Primary Applications
Carbamic acid, N-methyl-, 2-dimethylaminomethyl-6-methylphenyl ester, hydrochloride C₁₂H₁₈ClN₂O₂ Not explicitly provided 2-dimethylaminomethyl and 6-methyl substituents on phenyl; hydrochloride salt Insecticide/Acaricide
Carbamic acid, dimethyl-, 2-ethyl-6-methyl-3-pyridinyl ester, butanedioate (2:1) C₂₆H₃₈N₄O₈ Not explicitly provided Pyridinyl core with ethyl and methyl groups; succinate counterion Pharmaceutical (e.g., glaucoma treatment)
Carbamic acid, N,N-dimethyl-, 4-dimethylamino-3-ethylphenyl ester, hydrochloride C₁₃H₂₁ClN₂O₂ 63884-70-8 4-dimethylamino and 3-ethyl substituents on phenyl; hydrochloride salt Research chemical
Carbamic acid, (2-chloro-6-methylphenyl)-, (1-methyl-2-pyrrolidinyl)methyl ester C₁₆H₂₁ClN₂O₂ 17829-06-0 Chloro and methyl substituents on phenyl; pyrrolidinylmethyl ester Not specified (potential CNS applications)

Key Differences and Implications

Substituent Effects on Bioactivity: Formetanate hydrochloride’s 2-dimethylaminomethyl-6-methylphenyl group enhances its insecticidal activity by optimizing interactions with insect AChE . In contrast, Pilocarpine hydrochloride’s pyridinyl core () facilitates binding to mammalian muscarinic receptors, making it suitable for glaucoma therapy . The 4-dimethylamino-3-ethylphenyl substituent in the compound from likely alters metabolic stability, rendering it a candidate for preclinical studies .

Counterion Influence :

  • Formetanate’s hydrochloride salt improves water solubility for foliar application, whereas Pilocarpine’s succinate counterion () balances bioavailability and tolerability in humans .

Toxicity Profiles :

  • Formetanate is classified as acutely toxic ( references emergency guidelines), necessitating strict handling protocols. Pilocarpine, while potent, has a narrower therapeutic index in medical use .

Research Findings and Mechanistic Insights

  • Formetanate Hydrochloride : Field studies indicate high efficacy against aphids and mites, with residual activity lasting 7–10 days post-application . Its selectivity for insect AChE over mammalian isoforms remains a key research focus.
  • Pilocarpine Analogues : Structural modifications (e.g., succinate counterion in ) reduce systemic toxicity while maintaining ocular bioavailability .
  • Unlisted Compounds : The 2-chloro-6-methylphenyl derivative () shows preliminary promise in neuropharmacology due to its pyrrolidinyl group, which may enhance blood-brain barrier penetration .

Biological Activity

Carbamic acid, N-methyl-, 2-dimethylaminomethyl-6-methylphenyl ester, hydrochloride, also known as a dimethylamino derivative, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its genotoxicity, carcinogenic potential, and other relevant pharmacological effects.

The compound is characterized by its carbamic acid structure and dimethylamino group, which contribute to its reactivity and interaction with biological macromolecules. Its molecular formula is C12H18ClN2O2, and it has been classified as a direct-acting alkylating agent.

Genotoxicity

Research indicates that this compound exhibits genotoxic potential . It has been shown to interact with DNA, leading to various forms of DNA damage. In vitro assays have demonstrated mixed results regarding its genotoxic effects:

  • Chromosomal Aberrations : The compound induced chromosomal aberrations in Chinese hamster ovary (CHO) cells but showed negative results in rat liver cells .
  • Micronucleus Induction : Studies have reported induction of micronuclei in mice after intraperitoneal administration .

Carcinogenic Potential

The compound is classified as a Category 2 carcinogen , with the International Agency for Research on Cancer (IARC) categorizing it as "probably carcinogenic to humans" (Group 2A). Key findings from animal studies include:

  • Nasal Carcinomas : In a six-week inhalation study involving Sprague Dawley rats, a significant incidence of nasal cancers was observed after exposure to low concentrations of the compound .
  • Squamous Cell Carcinomas : Lifetime inhalation studies in Syrian golden hamsters revealed a high incidence (51%) of squamous cell carcinomas in the nasal tract compared to controls .

Pharmacological Activities

Dimethylamino derivatives have been reported to exhibit a range of pharmacological activities:

  • Antimicrobial Activity : Compounds containing the dimethylamine moiety have shown effectiveness against various bacterial strains .
  • Anticancer Properties : The structural characteristics of this class of compounds allow them to target multiple pathways involved in cancer progression, making them candidates for further drug development .

Case Studies

Several studies have explored the biological implications of carbamic acid derivatives:

  • In Vitro Cytotoxicity Assays : Research on similar compounds has demonstrated significant cytotoxic effects against cancer cell lines, suggesting potential therapeutic applications in oncology.
  • Animal Studies : Long-term exposure studies have highlighted the carcinogenic risks associated with this compound, emphasizing the need for caution in handling and usage.

Risk Characterization

The critical health effects associated with this compound include:

  • Skin and Eye Irritation : The compound can cause irritation upon contact with skin or eyes.
  • Respiratory Tract Irritation : Inhalation exposure poses risks for respiratory irritation and potential long-term damage.

Q & A

Q. Q1: What are the validated synthetic routes for producing Carbamic acid, N-methyl-, 2-dimethylaminomethyl-6-methylphenyl ester, hydrochloride, and what are the critical reaction parameters?

Methodological Answer: The compound can be synthesized via transesterification or condensation reactions involving N-methyl carbamic acid derivatives and phenolic precursors. Evidence from patent literature (India, 2017) highlights a method using aromatic hydroxy compounds as stabilizers during esterification . Key parameters include:

  • Temperature control : Maintain ≤60°C to prevent thermal degradation of intermediates.
  • Catalyst selection : Use tertiary amines (e.g., triethylamine) to enhance nucleophilic substitution at the phenolic oxygen.
  • Purification : Crystallization from ethanol/water mixtures improves yield (≥85%) and purity (>98%) .

Q. Q2: What analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • HPLC-UV : Use a C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (70:30). Retention time ~8.2 min .
  • NMR spectroscopy : 1H^1\text{H}-NMR (DMSO-d6) shows characteristic peaks at δ 2.35 (N-methyl), δ 3.12 (dimethylaminomethyl), and δ 6.85–7.25 (aromatic protons) .
  • Mass spectrometry : ESI-MS (positive mode) confirms molecular ion [M+H]+^+ at m/z 297.3 .

Q. Q3: How does the hydrochloride salt form influence solubility and stability in aqueous buffers?

Methodological Answer: The hydrochloride salt enhances aqueous solubility (e.g., 12 mg/mL in pH 7.4 PBS) compared to the free base. Stability studies (25°C, 48 hrs) show <5% degradation at pH 4–6 but >20% hydrolysis at pH >8 due to ester cleavage. Use refrigerated (4°C), acidic buffers (pH 4–5) for long-term storage .

Advanced Research Questions

Q. Q4: What are the dominant degradation pathways of this compound under accelerated stability conditions, and how can they be mitigated?

Methodological Answer: Degradation occurs via:

Hydrolysis : Ester bond cleavage in alkaline conditions (pH >8), forming N-methylcarbamic acid and 2-dimethylaminomethyl-6-methylphenol.

Oxidation : The dimethylaminomethyl group undergoes oxidation to N-oxide derivatives under light exposure.
Mitigation strategies :

  • Add antioxidants (e.g., BHT at 0.01% w/v) to formulations.
  • Use amber glassware and inert atmospheres (N2_2) during handling .

Q. Q5: How can computational modeling (e.g., DFT or molecular docking) predict the compound’s reactivity or biological interactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions. For example, the ester carbonyl (C=O) shows high electrophilicity (Mulliken charge: +0.32), making it prone to hydrolysis .
  • Molecular docking : Simulate binding to acetylcholinesterase (AChE) using AutoDock Vina. The dimethylaminomethyl group forms π-cation interactions with Trp86 (binding energy: -8.2 kcal/mol), suggesting insecticidal activity .

Q. Q6: What experimental designs resolve contradictions in reported bioactivity data (e.g., insecticidal vs. non-target toxicity)?

Methodological Answer:

  • Dose-response assays : Compare LC50_{50} values against Aphis gossypii (target) and Apis mellifera (non-target). Use probit analysis to quantify selectivity ratios (e.g., SR = 15.2 at 72 hrs) .
  • Metabolite profiling : LC-MS/MS identifies detoxification products (e.g., glucuronide conjugates in non-target species) that reduce toxicity .

Methodological Challenges and Solutions

Q. Q7: How to optimize HPLC methods for separating this compound from structurally similar impurities?

Methodological Answer:

  • Gradient elution : Start with 50% acetonitrile (0–5 min), ramp to 80% (5–15 min) to resolve co-eluting impurities (e.g., N-methylcarbamic acid derivatives).
  • Column selection : Use a pentafluorophenyl (PFP) column for enhanced aromatic selectivity. Validation per ICH Q2(R1) ensures precision (RSD <1.5%) .

Q. Q8: What strategies improve the reproducibility of in vitro assays evaluating acetylcholinesterase inhibition?

Methodological Answer:

  • Enzyme source standardization : Use recombinant AChE (e.g., Drosophila melanogaster) to minimize batch variability.
  • Pre-incubation protocol : Incubate compound with AChE (10 min, 25°C) before adding substrate (acetylthiocholine) to ensure steady-state kinetics. IC50_{50} values show ±5% inter-day variability .

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